5-(2,3,6-Trimethylphenyl)cyclohexane-1,3-dione
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Overview
Description
5-(2,3,6-Trimethylphenyl)cyclohexane-1,3-dione is an organic compound that belongs to the class of cyclohexane-1,3-diones. This compound is characterized by a cyclohexane ring substituted with a 2,3,6-trimethylphenyl group at the 5-position. It is a versatile compound with various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,3,6-Trimethylphenyl)cyclohexane-1,3-dione typically involves the reaction of cyclohexane-1,3-dione with 2,3,6-trimethylphenyl derivatives under specific conditions. One common method includes the use of a three-neck round-bottom flask equipped with a magnetic stirrer, condenser, and thermometer pocket. The reaction is carried out in a heating water bath with a magnetic stirrer .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but with optimized parameters for higher yield and purity. The use of catalysts and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
5-(2,3,6-Trimethylphenyl)cyclohexane-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature and solvent, are optimized based on the desired product.
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
5-(2,3,6-Trimethylphenyl)cyclohexane-1,3-dione has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications and effects on biological systems.
Mechanism of Action
The mechanism of action of 5-(2,3,6-Trimethylphenyl)cyclohexane-1,3-dione involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interact with receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Cyclohexane-1,3-dione: A simpler analog with similar chemical properties but lacking the trimethylphenyl group.
2,3,6-Trimethylphenyl derivatives: Compounds with similar aromatic substitution patterns but different core structures.
Uniqueness
5-(2,3,6-Trimethylphenyl)cyclohexane-1,3-dione is unique due to the presence of both the cyclohexane-1,3-dione core and the 2,3,6-trimethylphenyl group. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
CAS No. |
87822-20-6 |
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Molecular Formula |
C15H18O2 |
Molecular Weight |
230.30 g/mol |
IUPAC Name |
5-(2,3,6-trimethylphenyl)cyclohexane-1,3-dione |
InChI |
InChI=1S/C15H18O2/c1-9-4-5-10(2)15(11(9)3)12-6-13(16)8-14(17)7-12/h4-5,12H,6-8H2,1-3H3 |
InChI Key |
KAWHRUMZMFFZKD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C=C1)C)C2CC(=O)CC(=O)C2)C |
Origin of Product |
United States |
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